molecular formula C16H8Cl3N3O3 B2708372 (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide CAS No. 444194-07-4

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide

Cat. No. B2708372
CAS RN: 444194-07-4
M. Wt: 396.61
InChI Key: GWVSNSABDFULPP-UHFFFAOYSA-N
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Description

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide, commonly known as CNPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. This compound is a selective blocker of the calcium-activated chloride channel (CaCC), which plays an important role in various physiological and pathological processes.

Scientific Research Applications

Photoluminescence Properties

Research on π-extended fluorene derivatives, including compounds with nitro groups similar to the one , shows significant applications in photoluminescence. For instance, a study by Kotaka, Konishi, and Mizuno (2010) discussed the synthesis of fluorene derivatives that exhibited high fluorescence quantum yields, indicating potential applications in materials science for creating fluorescent markers and sensors that respond to environmental changes (Kotaka, Konishi, & Mizuno, 2010).

Heterocyclic Chemistry

Another study focused on the synthesis of heterocyclic compounds from enamino nitriles, which are chemically related to the compound . Wamhoff, Kroth, and Strauch (1993) described the conversion of enamino nitriles into various heterocondensed pyrimidines, suggesting applications in drug discovery and organic synthesis (Wamhoff, Kroth, & Strauch, 1993).

Photodecomposition Studies

Studies on the photodecomposition of related compounds, such as nitrofen, by Nakagawa and Crosby (1974), have implications for environmental science, particularly in understanding how certain chemicals degrade under sunlight. This knowledge is crucial for assessing the environmental impact of nitrophenyl-based herbicides and designing compounds with favorable degradation profiles (Nakagawa & Crosby, 1974).

Polymer Science

Research on aromatic polyamides and polyimides incorporating nitro and other functional groups indicates their significance in the development of high-performance materials. These materials exhibit excellent thermal stability, solubility, and mechanical properties, making them suitable for advanced applications in electronics, aerospace, and materials engineering. Studies by Ueda and Sugiyama (1994) and Mehdipour‐Ataei and Hatami (2007) contribute to this field by providing insights into the synthesis and properties of such polymers (Ueda & Sugiyama, 1994); (Mehdipour‐Ataei & Hatami, 2007).

properties

IUPAC Name

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3N3O3/c17-12-2-1-3-13(18)11(12)6-9(8-20)16(23)21-15-5-4-10(22(24)25)7-14(15)19/h1-7H,(H,21,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVSNSABDFULPP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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